molecular formula C31H34N6O7S2 B2425920 N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309968-74-9

N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2425920
CAS RN: 309968-74-9
M. Wt: 666.77
InChI Key: PJFDZHUXIPHCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C31H34N6O7S2 and its molecular weight is 666.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

The compound N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, as part of the 1,2,4-triazole derivatives, has been explored for its antimicrobial activities. These derivatives, including similar compounds, have been synthesized and tested for effectiveness against various microorganisms, showing good to moderate antimicrobial activities (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Research has been conducted on similar triazole derivatives for their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their inhibitory activity on cyclooxygenase enzymes and exhibited significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Synthesis and Modification

The synthesis and modification of compounds like this compound have been a focus in scientific research. The aim is to explore the chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The research includes the synthesis of these compounds through various chemical reactions and modifications (Sahin et al., 2012).

Cancer Research

Some research has investigated the potential of similar compounds in cancer treatment. These studies focus on the synthesis of derivatives and their effect on inhibiting the proliferation of cancer cell lines, indicating a potential application in oncology (Lu et al., 2017).

Gastrokinetic Activity

Compounds with a similar structure have been explored for their gastrokinetic activity. These studies involve the synthesis and evaluation of such compounds for their potential to enhance gastric motility, which could be beneficial in treating gastrointestinal disorders (Kato et al., 1992).

properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O7S2/c1-3-44-26-12-8-24(9-13-26)37-28(34-35-31(37)45-21-29(38)33-23-6-10-25(42-2)11-7-23)20-32-30(39)22-4-14-27(15-5-22)46(40,41)36-16-18-43-19-17-36/h4-15H,3,16-21H2,1-2H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFDZHUXIPHCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.